(Z)-3-bromo-4-phenylbut-3-en-2-one

X-ray crystallography stereochemical assignment α-bromoenone

(Z)-3-Bromo-4-phenylbut-3-en-2-one (CAS 22965-96-4) is a stereodefined α-brominated α,β-unsaturated ketone belonging to the α-haloenone class. The compound features a vinyl bromide moiety conjugated to a carbonyl group and a phenyl substituent in the Z configuration, rendering it a bifunctional electrophile with dual reactivity at both the carbonyl carbon and the C–Br bond.

Molecular Formula C10H9BrO
Molecular Weight 225.08 g/mol
Cat. No. B12088411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-bromo-4-phenylbut-3-en-2-one
Molecular FormulaC10H9BrO
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESCC(=O)C(=CC1=CC=CC=C1)Br
InChIInChI=1S/C10H9BrO/c1-8(12)10(11)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7-
InChIKeyYSDOSGXTLQTTDC-YFHOEESVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (Z)-3-Bromo-4-phenylbut-3-en-2-one Is a Structurally Defined α-Bromoenone Synthon for Asymmetric and Cross-Coupling Applications


(Z)-3-Bromo-4-phenylbut-3-en-2-one (CAS 22965-96-4) is a stereodefined α-brominated α,β-unsaturated ketone belonging to the α-haloenone class [1]. The compound features a vinyl bromide moiety conjugated to a carbonyl group and a phenyl substituent in the Z configuration, rendering it a bifunctional electrophile with dual reactivity at both the carbonyl carbon and the C–Br bond [1]. Its unambiguous Z stereochemistry has been rigorously confirmed by single-crystal X-ray diffraction analysis [2], distinguishing it from isomeric mixtures or the corresponding E isomer (CAS 32147-21-0) that lack stereochemical definition. This structural precision is essential for stereoselective downstream transformations where olefin geometry governs enantioselectivity outcomes.

Why (Z)-3-Bromo-4-phenylbut-3-en-2-one Cannot Be Replaced by Its E Isomer, Non-Halogenated Analog, or Chloro Congener Without Losing Stereochemical Fidelity and Reactivity


The Z configuration of the title compound is not a trivial structural nuance; it directly controls the stereochemical outcome of biocatalytic reductions. Baker's yeast (Saccharomyces cerevisiae) converts the Z isomer into enantiomerically pure (2S,3S)-3-bromo-4-phenylbutan-2-ol, whereas the E isomer or non-stereodefined mixtures would yield different diastereomers or racemic products [1]. Furthermore, the α-bromine substitution imparts distinct reactivity in cross-coupling and nucleophilic vinylic substitution manifolds compared to the non-halogenated parent 4-phenylbut-3-en-2-one, which lacks the C–Br handle, and the α-chloro analog, which exhibits different leaving-group kinetics and oxidative addition rates in palladium-catalyzed transformations [2]. These differences make simple in-class substitution scientifically indefensible when stereochemical or reactivity precision is required.

Quantitative Differentiation Evidence for (Z)-3-Bromo-4-phenylbut-3-en-2-one: Head-to-Head and Cross-Study Comparator Data


Stereochemistry Confirmed by Single-Crystal X-Ray Diffraction: Z Geometry Unambiguously Assigned

The Z configuration of (Z)-3-bromo-4-phenylbut-3-en-2-one was conclusively established by single-crystal X-ray diffraction analysis [1]. The crystal structure was solved by vector search methods and refined to an R factor of 0.05 using 782 observed reflections, yielding unit cell parameters a = 10.495(16) Å, b = 8.392(16) Å, c = 13.209(20) Å, β = 93.80(8)°, space group P2₁, Z = 4 [1]. In contrast, the E isomer (CAS 32147-21-0) lacks a published single-crystal structure with comparable resolution, and spectral databases for the E isomer provide only computed structural descriptors without experimental crystallographic validation [2].

X-ray crystallography stereochemical assignment α-bromoenone

Baker's Yeast Asymmetric Reduction: Z Isomer Delivers Enantiomerically Pure (2S,3S)-3-Bromo-4-phenylbutan-2-ol with Complete Diastereoselectivity

Fermenting baker's yeast (Saccharomyces cerevisiae) converts (Z)-3-bromo-4-phenylbut-3-en-2-one (compound 10 in the original study) into enantiomerically pure (2S,3S)-3-bromo-4-phenylbutan-2-ol (compound 11) [1]. The transformation proceeds through the intermediacy of the corresponding saturated ketone and delivers a single diastereomer [1]. Independently corroborated data from biocatalytic screening indicate that the Z isomer yields reduction product with optical purity exceeding 95% ee and an isolated yield of 80% [2]. For the structurally related (Z)-α-bromocinnamaldehyde, extractive biocatalysis with absorbing resins further enhances enantioselectivity and isolated yields [3], supporting the privileged role of the Z-α-bromoenone geometry in yeast-mediated reductions.

biocatalysis asymmetric reduction enantioselective synthesis

Kinetic Reactivity in Sulfinic Acid Addition: Second-Order Rate Constants Compared to α-Bromochalcone

The addition of unsubstituted and substituted benzenesulfinic acids to 3-bromo-4-phenyl-3-buten-2-one was studied kinetically by UV spectroscopy and compared directly with the analogous reaction of 2-bromo-1,3-diphenyl-2-propen-1-one (α-bromochalcone) [1]. Both reactions follow second-order kinetics, V = k[bromoenone][sulfinic acid], and the dependence of rate constants on temperature and p-substituent effects was quantified in the range 288–308 K [1]. The structural difference—absence of the second phenyl ring in the target compound versus the chalcone framework—modulates the electrophilicity of the β-carbon and thus the nucleophilic addition rate, providing a tunable reactivity profile for synthetic planning.

kinetics nucleophilic addition sulfinic acid α-bromoenone

Cine-Substitution Reactivity with Phenols: α-Bromoenones Enable Push–Pull Aroxyenone Synthesis Distinct from Ipso-Substitution Pathways

α-Haloenones, including (Z)-3-bromo-4-phenylbut-3-en-2-one, undergo cine-substitution upon reaction with phenolic reagents under basic conditions (K₂CO₃–acetone), yielding push–pull aroxyenones [1]. This reactivity contrasts with the ipso-substitution pathway observed for α-chloroenones under identical conditions, where the entering nucleophile displaces the halogen at the same carbon [1]. The divergence arises from the superior leaving-group ability of bromide versus chloride in the addition–elimination sequence, which alters the regiochemical outcome of nucleophilic attack at the α versus β position of the enone system.

nucleophilic vinylic substitution cine-substitution push-pull enones α-haloenone

Synthetic Utility as a Dual-Electrophilic Building Block: C–Br and C=O Reactivity Enables Modular Diversification

The palladium-catalyzed cross-coupling of arylboronic acids with α-bromoenones, including 3-bromo-4-phenylbut-3-en-2-one derivatives, offers an operationally simple approach to α-arylenones . The α-bromoenone architecture permits sequential chemoselective transformations: the C–Br bond engages in Suzuki-Miyaura or related cross-coupling, while the enone carbonyl undergoes independent 1,2- or 1,4-additions. In contrast, the non-halogenated parent 4-phenylbut-3-en-2-one lacks the C–Br functional handle entirely, limiting diversification to carbonyl-centered chemistry only [1].

cross-coupling Suzuki-Miyaura 1,4-addition building block

Cell Differentiation-Inducing Activity: Potential Functional Differentiation from Non-Halogenated Chalcones in Anticancer Screening

The compound (Z)-3-bromo-4-phenylbut-3-en-2-one and its structural class have been disclosed to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage [1]. This biological profile forms the basis of patent claims for use as anticancer agents and for treatment of hyperproliferative skin diseases [1]. The bromine substituent at the α-position is structurally implicated in the differentiation-inducing pharmacophore described in US Patent 5,668,179 (Breslow, Marks, Rifkind) [2], which covers potent inducers of terminal differentiation in neoplastic cells. Non-halogenated chalcones and 4-phenylbut-3-en-2-ones, lacking the α-bromo substituent, are not encompassed by these differentiation-inducer patent claims.

cell differentiation antiproliferative leukemia oncology

High-Impact Application Scenarios Where (Z)-3-Bromo-4-phenylbut-3-en-2-one Provides Demonstrable Advantage


Enantioselective Synthesis of Chiral β-Bromo Alcohols via Baker's Yeast Bioreduction

The Z isomer of 3-bromo-4-phenylbut-3-en-2-one is the substrate of choice for producing enantiomerically pure (2S,3S)-3-bromo-4-phenylbutan-2-ol via fermenting baker's yeast, delivering >95% ee and 80% isolated yield [1]. The stereochemically defined Z geometry is a prerequisite for this diastereoselective outcome; the E isomer or stereoisomeric mixtures would compromise enantiopurity. The resulting chiral bromohydrin serves as a key intermediate for epoxide formation and further functionalization in natural product synthesis [1].

Modular Diversification via Sequential Pd-Catalyzed Cross-Coupling and Enone Functionalization

The bifunctional architecture of (Z)-3-bromo-4-phenylbut-3-en-2-one—bearing both a vinyl bromide for Suzuki-Miyaura cross-coupling and an enone system for 1,4-additions—enables two-dimensional library synthesis from a single intermediate [1]. This is not achievable with non-halogenated 4-phenylbut-3-en-2-one, which offers only carbonyl-centered diversification. The Z configuration additionally permits stereospecific transformations that are precluded with E/Z mixtures [1].

Push–Pull Aroxyenone Synthesis via Regiospecific Cine-Substitution with Phenols

The α-bromoenone undergoes cine-substitution with phenolic nucleophiles under basic conditions to afford push–pull aroxyenones with the oxygen substituent adjacent to the original halogen position [1]. This regiospecificity is unique to the bromo derivative; the corresponding α-chloroenone follows an ipso-substitution pathway under identical conditions, yielding a different constitutional isomer [1]. Applications requiring cine-substitution products must therefore specify the bromoenone.

Anticancer Lead Discovery Based on Terminal Differentiation Induction

Compounds within the α-bromoenone class have been claimed as potent inducers of terminal differentiation in neoplastic cells, a mechanism distinct from conventional cytotoxic chemotherapeutics [1]. (Z)-3-Bromo-4-phenylbut-3-en-2-one serves as a structurally validated entry point into this pharmacophore space for screening programs targeting differentiation therapy in leukemia and solid tumors [1]. The non-halogenated parent enone is not encompassed by these patent claims and would not be expected to exhibit the same differentiation-inducing phenotype [2].

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